mTOR inhibitor-23

Description

Properties

IUPAC Name |

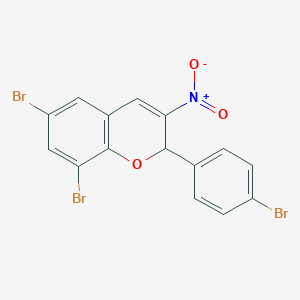

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEGQBKPPSAVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Covalent Binding of mTOR Inhibitor-23 to the ATP Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding of mTOR inhibitor-23, also known as DHM25, to the ATP pocket of the mechanistic target of rapamycin (mTOR). It includes a summary of its biochemical properties, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to mTOR and Covalent Inhibition

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status to control these fundamental cellular processes. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR signaling pathway is a common feature in many human diseases, including cancer, making it a prime target for therapeutic intervention.

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their target protein. This irreversible mode of action can offer several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. mTOR inhibitor-23 (DHM25) is a novel, selective, and covalent inhibitor that targets the ATP-binding pocket of mTOR.[1][2]

mTOR Inhibitor-23 (DHM25): A Profile

mTOR inhibitor-23, also known as DHM25, is a chromene-based compound that has been identified as a selective, competitive, and irreversible covalent inhibitor of mTOR.[1][2] Its mechanism of action involves the formation of a covalent bond with a nucleophilic amino acid residue within the ATP binding site of the mTOR kinase domain.[1][2] This covalent modification leads to the irreversible inactivation of mTOR's catalytic activity.

Biochemical and cellular analyses have demonstrated that DHM25 exerts potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its covalent nature allows for sustained inhibition of the mTOR pathway, leading to the suppression of tumor growth and metastasis.[1]

Quantitative Data

| Parameter | Value | Reference |

| IC50 (mTOR) | Data not publicly available | - |

| Ki | Data not publicly available | - |

| kinact/KI | Data not publicly available | - |

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

mTOR is a central node in the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation. The following diagram illustrates the canonical pathway and the point of inhibition by mTOR inhibitor-23.

References

mTOR inhibitor-23 (DHM25) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

mTOR inhibitor-23 (DHM25) is a novel, selective, and irreversible covalent inhibitor of the mammalian target of rapamycin (mTOR).[1] Developed from a chromene backbone, DHM25 has demonstrated potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its mechanism of action involves the formation of a covalent bond within the ATP-binding pocket of mTOR, leading to the inhibition of both mTORC1 and mTORC2 signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to DHM25, intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

DHM25, also known as mTOR inhibitor-23, is a synthetic small molecule with a distinct chromene core. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of DHM25

| Property | Value |

| IUPAC Name | 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene |

| Synonyms | mTOR inhibitor-23, DHM25 |

| Molecular Formula | C₁₅H₈Br₃NO₃ |

| Molecular Weight | 489.94 g/mol |

| CAS Number | 1685280-21-0 |

| Appearance | Not specified |

| Purity | Not specified |

Table 2: Physicochemical Properties of DHM25

| Property | Value | Notes |

| IC₅₀ (mTOR) | Not explicitly quantified in public sources | Described as a potent inhibitor. |

| Solubility | Freely soluble in DMSO | Quantitative solubility in aqueous or other organic solvents is not specified. |

| Stability | Stable under recommended storage conditions | Specific stability data (e.g., in different solvents, temperatures, pH) is not publicly available. Long-term storage in DMSO at -20°C is recommended. |

Mechanism of Action

DHM25 is a selective, competitive, and irreversible covalent inhibitor of mTOR.[1] Its inhibitory action is attributed to its ability to form a covalent bond with a nucleophilic amino acid residue within the ATP-binding site of the mTOR kinase domain.[1] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling.

The binding of DHM25 to mTOR inhibits both of its complexes, mTORC1 and mTORC2. The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth. The inhibition of mTORC2 is evidenced by the reduced phosphorylation of Akt at Ser473, a key node in cell survival pathways.

Caption: Simplified mTOR signaling pathway and the inhibitory action of DHM25.

In Vitro and In Vivo Antitumor Activity

DHM25 has demonstrated significant antitumor activity in preclinical models of triple-negative breast cancer.

Table 3: In Vitro Activity of DHM25 in TNBC Cell Lines

| Cell Line | Assay | Endpoint | Result |

| MDA-MB-231 | Cell Viability | IC₅₀ | Potent inhibition observed |

| MDA-MB-468 | Cell Viability | IC₅₀ | Potent inhibition observed |

Table 4: In Vivo Activity of DHM25 in a TNBC Xenograft Model

| Animal Model | Tumor Type | Treatment Regimen | Outcome |

| NOD/SCID mice | MDA-MB-231 xenograft | Not specified | Significant inhibition of tumor growth and metastasis |

Experimental Protocols

The following protocols are generalized methodologies for key experiments involving DHM25, based on standard laboratory techniques. Researchers should optimize these protocols for their specific experimental conditions.

mTOR Kinase Assay

This assay is used to determine the direct inhibitory effect of DHM25 on mTOR kinase activity.

Caption: Experimental workflow for a radioactive mTOR kinase assay.

Protocol:

-

Prepare Reagents:

-

Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution containing [γ-³²P]ATP.

-

Substrate (e.g., recombinant PHAS-I/4E-BP1).

-

Serial dilutions of DHM25 in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, combine kinase buffer, purified mTOR enzyme, and DHM25 or vehicle (DMSO).

-

Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 7.5 M guanidine hydrochloride).

-

-

Detection:

-

Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

-

Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of mTOR inhibition for each DHM25 concentration and determine the IC₅₀ value.

-

Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of DHM25 on the phosphorylation status of mTOR downstream targets in cells.

Caption: General workflow for Western blot analysis of mTOR signaling.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight.

-

Treat cells with various concentrations of DHM25 or vehicle for the desired time.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify band intensities and normalize phosphoprotein levels to total protein levels.

-

Cell Viability Assay

This assay measures the effect of DHM25 on the proliferation and viability of cancer cells.

Protocol (MTT Assay):

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with a range of DHM25 concentrations for 24-72 hours.

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Conclusion

DHM25 is a promising covalent mTOR inhibitor with potent anti-cancer properties, particularly in the context of triple-negative breast cancer. Its unique mechanism of irreversible inhibition offers a potential advantage over reversible inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of DHM25 and the development of novel covalent mTOR inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.

References

The Discovery and Synthesis of mTOR Inhibitor-23 (DHM25): A Covalent Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of mTOR inhibitor-23, also known as DHM25. This novel, selective, and covalent inhibitor of the mTOR kinase has demonstrated significant antitumor activity, particularly against triple-negative breast cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to mTOR and its Role in Cancer

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[1] Dysregulation of the mTOR signaling pathway is a frequent event in a wide range of human cancers, making it a prime target for anticancer drug development.[1]

Discovery of mTOR Inhibitor-23 (DHM25)

mTOR inhibitor-23 (DHM25) was identified through a medicinal chemistry effort starting from a chromene backbone, which was initially reported to inhibit class I PI3K catalytic subunits.[2][3][4] A series of new chromologues were synthesized and screened for their ability to kill cancer cells addicted to the PI3K pathway and to inhibit the phosphorylation of Akt at serine 473, a key indicator of PI3K/mTOR pathway activation.[2][3][4] This screening led to the discovery of DHM25, which exhibited potent antitumor activity against breast cancer cell lines.[2][3][4]

Further characterization revealed that DHM25 is a selective, competitive, irreversible, and covalent inhibitor of mTOR.[5] Its mechanism of action involves the covalent interaction with a nucleophilic amino acid residue within the ATP-binding pocket of the mTOR kinase.[5]

Synthesis of mTOR Inhibitor-23 (DHM25)

The chemical name for mTOR inhibitor-23 (DHM25) is 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene.[6] Its synthesis is achieved through a tandem oxa-Henry-Michael reaction.[2]

Synthesis Protocol

A general procedure for the synthesis of 3-nitro-2H-chromene derivatives, including DHM25, involves the reaction of a substituted 2-hydroxy-benzaldehyde with a (2-nitro-vinyl)-benzene derivative.[2]

Reactants:

-

3,5-dibromo-2-hydroxy-benzaldehyde

-

1-bromo-4-(2-nitrovinyl)benzene

Reaction Scheme:

The synthesis involves the condensation reaction between the aldehyde and the nitrovinyl compound.

A detailed, step-by-step synthesis protocol, including reaction conditions, solvents, catalysts, and purification methods, can be found in the supplementary information of the primary publication by Fouqué et al. in the Journal of Medicinal Chemistry, 2015.

Biological Activity and Data Presentation

DHM25 has demonstrated potent and selective inhibitory activity against mTOR and has shown significant efficacy in cellular and in vivo models of triple-negative breast cancer.

In Vitro Kinase and Cellular Activity

The following table summarizes the reported inhibitory concentrations (IC50) of DHM25.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| In Vitro Kinase Assay | mTOR | Potent | Fouqué, A., et al. J Med Chem. 2015 , 58 (16), 6559-73. The exact IC50 value is detailed in the full publication. |

| Cell Viability Assay | MDA-MB-231 | Potent | Fouqué, A., et al. J Med Chem. 2015 , 58 (16), 6559-73. Specific values for various triple-negative breast cancer cell lines are provided in the primary literature. |

| Cell Viability Assay | Other TNBC lines | Potent | Fouqué, A., et al. J Med Chem. 2015 , 58 (16), 6559-73. The publication details the activity against a panel of cell lines. |

In Vivo Antitumor Efficacy

DHM25 has been shown to be an effective inhibitor of tumor growth and metastasis in a xenograft model of triple-negative breast cancer.[2][3][4]

| Animal Model | Treatment Regimen | Outcome | Reference |

| MDA-MB-231 Xenograft (NOD/SCID mice) | Detailed dosing and administration schedule is available in the primary publication.[2][3][4] | Significant inhibition of tumor growth and metastasis.[2][3][4] | Fouqué, A., et al. J Med Chem. 2015 , 58 (16), 6559-73. |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of DHM25. These protocols are based on standard techniques and should be adapted based on the specific details provided in the primary research article by Fouqué et al.

In Vitro mTOR Kinase Assay

This assay measures the ability of DHM25 to directly inhibit the kinase activity of mTOR.

-

Immunoprecipitation of mTORC1/mTORC2: mTOR complexes are immunoprecipitated from cell lysates (e.g., HEK293T cells) using antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor).[5]

-

Kinase Reaction: The immunoprecipitated mTOR complex is incubated with a substrate (e.g., inactive p70S6K for mTORC1 or inactive Akt for mTORC2), ATP, and varying concentrations of DHM25 in a kinase assay buffer.[7]

-

Detection: The phosphorylation of the substrate is measured by Western blotting using a phospho-specific antibody.[5]

Western Blot Analysis

This technique is used to assess the effect of DHM25 on the mTOR signaling pathway in cells.

-

Cell Lysis: Treat cancer cells (e.g., MDA-MB-231) with DHM25 for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[8][9]

-

Protein Quantification: Determine the protein concentration of each lysate.[8]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8][9]

-

Immunoblotting: Block the membrane and then probe with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-Akt, phospho-p70S6K, phospho-4E-BP1) and their total protein counterparts.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[9]

Cell Viability Assay (MTT Assay)

This assay determines the effect of DHM25 on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of DHM25 for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

In Vivo Xenograft Model

This model evaluates the antitumor activity of DHM25 in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of MDA-MB-231 human breast cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID).[3][10]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer DHM25 or a vehicle control to the mice according to a predetermined schedule and dosage.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizations

mTOR Signaling Pathway and Inhibition by DHM25

Caption: Simplified mTOR signaling pathway and the inhibitory action of DHM25.

Experimental Workflow for the Evaluation of DHM25

Caption: Workflow for the discovery and preclinical evaluation of DHM25.

Conclusion

mTOR inhibitor-23 (DHM25) is a novel and potent covalent inhibitor of mTOR with promising preclinical antitumor activity, particularly in the context of triple-negative breast cancer. Its unique mechanism of action and demonstrated efficacy in vivo suggest that it is a valuable lead compound for the development of new anticancer therapies. This technical guide provides a foundational understanding of DHM25 for researchers and drug developers interested in targeting the mTOR pathway. For full experimental details, readers are encouraged to consult the primary publication.

References

- 1. mdpi.com [mdpi.com]

- 2. 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 4. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene | 1685280-21-0 | Buy Now [molport.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Protocol | FabGennix [fabgennix.com]

- 10. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Torin1 in mTORC1 and mTORC2 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a wide array of intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically and incompletely inhibit mTORC1, they do not directly inhibit mTORC2.[2] This has led to the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs) that target the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] This technical guide provides an in-depth overview of Torin1, a potent and selective ATP-competitive mTOR inhibitor, and its role in modulating mTORC1 and mTORC2 signaling pathways.

Introduction to mTOR Signaling

mTORC1 and mTORC2 are distinct in their composition, regulation, substrate specificity, and sensitivity to rapamycin.

-

mTORC1: This complex is composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8/GβL, PRAS40, and DEPTOR.[3] mTORC1 is a master regulator of cell growth and proliferation, primarily through the phosphorylation of key substrates like p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[2] mTORC1 is activated by growth factors, nutrients (amino acids), and energy status.[3]

-

mTORC2: This complex consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSin1, Protor, mLST8/GβL, and DEPTOR.[3] mTORC2 is a crucial component of the PI3K/Akt signaling pathway and is primarily activated by growth factors.[2] Its key substrate is Akt, which it phosphorylates at Serine 473, leading to its full activation.[4] Activated Akt then promotes cell survival and proliferation.

The differential roles and regulation of mTORC1 and mTORC2 make them critical targets in various pathologies, including cancer and metabolic diseases.

Torin1: A Dual mTORC1/mTORC2 Inhibitor

Torin1 is a second-generation ATP-competitive inhibitor of mTOR that was developed to overcome the limitations of rapamycin.[5] By binding to the ATP-binding site in the mTOR kinase domain, Torin1 effectively inhibits the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling compared to rapamycin.[5]

Mechanism of Action

Unlike the allosteric inhibition of mTORC1 by the rapamycin-FKBP12 complex, Torin1 directly competes with ATP for binding to the mTOR kinase domain.[1] This competitive inhibition prevents the phosphorylation of mTOR substrates, leading to the downregulation of both mTORC1 and mTORC2 signaling pathways.[6] The inhibition by Torin1 has been shown to be highly selective for mTOR over other related kinases, particularly at lower concentrations.[6]

Quantitative Data on Torin1 Activity

The potency and selectivity of Torin1 have been characterized in various in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Torin1 against mTOR and other related kinases.

| Kinase | IC50 (nM) | Reference(s) |

| mTOR | 3 | [6] |

| DNA-PK | 1,000 | [6] |

| PI3Kα | 1,800 | [6] |

| ATM | 600 | [6] |

| hVps34 | 3,000 | [6] |

Effects on mTORC1 and mTORC2 Signaling Pathways

Torin1's dual inhibition of mTORC1 and mTORC2 results in distinct downstream effects compared to rapamycin.

Inhibition of mTORC1 Signaling

Torin1 potently inhibits mTORC1, leading to the dephosphorylation of its canonical substrates, S6K1 and 4E-BP1.[7] This inhibition is more complete than that achieved with rapamycin, as Torin1 also blocks the rapamycin-resistant functions of mTORC1.[5] For instance, Torin1 effectively prevents the phosphorylation of 4E-BP1 at Thr37/46, sites that are largely resistant to rapamycin.[8] This leads to a greater increase in the binding of 4E-BP1 to eIF4E, thereby more effectively inhibiting cap-dependent translation.[8]

Inhibition of mTORC2 Signaling

A key feature of Torin1 is its direct inhibition of mTORC2, an activity lacking in rapamycin.[5] Torin1 treatment leads to a significant reduction in the phosphorylation of Akt at Serine 473, a direct target of mTORC2.[7] This prevents the full activation of Akt, thereby inhibiting its downstream pro-survival signaling.

Signaling Pathway Diagrams

The following diagrams illustrate the mTOR signaling pathway and the points of inhibition by Torin1.

dot graph mTOR_Signaling_Pathway { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.7];

// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", fillcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853"]; TSC [label="TSC1/2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#4285F4"]; S6K1 [label="S6K1", fillcolor="#F1F3F4"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335"]; Torin1 [label="Torin1", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="p-Thr308"]; Akt -> TSC [arrowhead=tee]; TSC -> Rheb [arrowhead=tee]; Rheb -> mTORC1; mTORC1 -> S6K1; mTORC1 -> fourEBP1; S6K1 -> Protein_Synthesis; fourEBP1 -> Protein_Synthesis [arrowhead=tee]; mTORC2 -> Akt [label="p-Ser473"]; Torin1 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Torin1 -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: mTOR Signaling Pathway and Torin1 Inhibition.

// Connections Cell_Culture -> Treatment; Treatment -> Lysis; Treatment -> Viability; Lysis -> WB; WB -> Phospho_Analysis; Viability -> Viability_Analysis; }

Caption: Experimental Workflow for Assessing Torin1 Activity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of Torin1.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of Torin1 on mTOR kinase activity.

Materials:

-

Recombinant active mTORC1 or mTORC2 complex

-

GFP-tagged 4E-BP1 substrate

-

Torin1 (dissolved in DMSO)

-

Kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 4 mM MnCl2, 50 mM KCl)

-

ATP

-

EDTA

-

Tb-labeled anti-phospho-4E-BP1 (Thr46) antibody

-

384-well plates

Procedure:

-

Prepare serial dilutions of Torin1 in kinase buffer.

-

In a 384-well plate, add 5 µL of diluted Torin1 or vehicle (DMSO) to each well.

-

Add 5 µL of mTORC1 (0.1 µg) to each well and incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing 0.8 µM GFP-4E-BP1 and 100 µM ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 10 µL of 20 mM EDTA containing 4 nM Tb-labeled anti-phospho-4E-BP1 antibody.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Calculate IC50 values from the dose-response curve.

Western Blot Analysis of mTOR Signaling

This protocol is used to determine the effect of Torin1 on the phosphorylation status of downstream targets of mTORC1 and mTORC2 in cultured cells.[7]

Materials:

-

Cell culture medium, serum, and appropriate cell line (e.g., HEK293T, MCF7)

-

Torin1 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-S6K (Thr389), anti-S6K (total), anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1 (total), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of Torin1 or vehicle (DMSO) for the desired time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of Torin1 on cell proliferation and viability.[7]

Materials:

-

Cell culture medium, serum, and appropriate cell line

-

Torin1 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl and isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

-

Treat cells with a serial dilution of Torin1 or vehicle (DMSO) for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

Torin1 serves as a powerful research tool for elucidating the complex roles of mTORC1 and mTORC2 in cellular physiology and disease. Its ability to potently and selectively inhibit both mTOR complexes provides a more complete understanding of mTOR signaling than can be achieved with rapamycin alone. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of Torin1 and other dual mTORC1/mTORC2 inhibitors in various biological contexts. As research in this area progresses, a deeper understanding of the nuances of mTOR signaling will undoubtedly pave the way for the development of more effective therapeutic strategies targeting this critical pathway.

References

- 1. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct signaling mechanisms of mTORC1 and mTORC2 in glioblastoma multiforme: a tale of two complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of mTOR inhibitor-23

Without access to such specific data for "mTOR inhibitor-23," I cannot generate the requested content. The pharmacokinetics (how a drug moves through the body) and pharmacodynamics (how a drug affects the body) are unique to each specific compound and must be determined through rigorous scientific experimentation.

To fulfill your request, I would require access to a comprehensive dataset for "mTOR inhibitor-23" that includes:

-

Pharmacokinetic data: Absorption, distribution, metabolism, and excretion (ADME) parameters such as half-life, clearance, volume of distribution, and bioavailability from in vitro and in vivo studies.

-

Pharmacodynamic data: Dose-response relationships, target engagement and modulation, and effects on relevant biomarkers from preclinical models and clinical trials.

-

Experimental methodologies: Detailed protocols for the assays and experiments used to generate the pharmacokinetic and pharmacodynamic data.

-

Signaling pathway information: Confirmed interactions of mTOR inhibitor-23 with the mTOR signaling pathway and any other relevant pathways.

If you can provide this specific information, I would be able to assist you in structuring it into the requested format of a technical guide with tables and Graphviz diagrams.

An In-depth Technical Guide on the Target Selectivity Profile of a Representative mTOR Inhibitor

This guide provides a detailed overview of the target selectivity profile and experimental characterization of a representative second-generation mTOR inhibitor. For the purposes of this technical document, we will focus on a compound analogous to well-characterized mTOR kinase inhibitors (TORKi), which competitively target the ATP-binding site of mTOR. This class of inhibitors is distinct from the first-generation rapalogs, as they inhibit both mTORC1 and mTORC2 complexes.[1][2][3]

Introduction to mTOR and its Inhibition

The mechanistic target of rapamycin (mTOR) is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[4][5][6] It functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Dysregulation of the mTOR pathway is a common feature in various cancers, making it a significant target for therapeutic intervention.[4][6][7]

Second-generation mTOR inhibitors were developed to overcome some of the limitations of first-generation inhibitors like rapamycin and its analogs (rapalogs).[8] Unlike rapalogs, which allosterically inhibit mTORC1, these ATP-competitive inhibitors block the kinase activity of both mTORC1 and mTORC2.[1][2][4] This dual inhibition leads to a more comprehensive blockade of mTOR signaling.[1]

Target Selectivity Profile

The selectivity of an mTOR inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of a representative mTOR kinase inhibitor against a panel of kinases, demonstrating its high selectivity for mTOR over other related kinases, particularly within the PI3K family.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR |

| mTOR | ~1-10 | 1 |

| PI3Kα | >1000 | >100-1000 |

| PI3Kβ | >1000 | >100-1000 |

| PI3Kγ | >1000 | >100-1000 |

| PI3Kδ | >1000 | >100-1000 |

| DNA-PK | ~50-200 | ~5-200 |

| ATM | >1000 | >100-1000 |

| ATR | >1000 | >100-1000 |

| p70S6K | >10000 | >1000-10000 |

Note: The IC50 values are representative of potent and selective second-generation mTOR inhibitors like Torin1 or AZD2014, as specific data for a compound named "mTOR inhibitor-23" is not publicly available. Data is aggregated from multiple sources characterizing selective TORKis.[4][9]

Signaling Pathway Inhibition

This inhibitor effectively blocks the downstream signaling of both mTORC1 and mTORC2. This is evidenced by the reduced phosphorylation of key substrates such as S6 Kinase (S6K) and 4E-BP1 for mTORC1, and Akt at Serine 473 for mTORC2.

Caption: mTOR signaling pathway and points of inhibition.

Experimental Protocols

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

-

Objective: To quantify the potency of the mTOR inhibitor against a panel of kinases.

-

Materials:

-

Recombinant human mTOR enzyme

-

Kinase-specific substrate (e.g., GST-p70S6K)[10]

-

ATP (radiolabeled [γ-³²P]ATP or for detection via ADP-Glo™)

-

Test inhibitor at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Scintillation counter or luminometer

-

-

Procedure:

-

Prepare serial dilutions of the mTOR inhibitor in DMSO.

-

In a 96-well plate, add the kinase, substrate, and inhibitor to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For ADP-Glo™, luminescence is measured, which is proportional to ADP produced.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

This method is used to assess the inhibitor's effect on the mTOR signaling pathway within cells.

-

Objective: To measure the phosphorylation status of mTORC1 and mTORC2 downstream targets in treated cells.

-

Materials:

-

Cancer cell line (e.g., MCF-7, A549)[11]

-

Cell culture medium and supplements

-

mTOR inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-S6K (T389), anti-phospho-Akt (S473), anti-total S6K, anti-total Akt, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of the mTOR inhibitor or vehicle (DMSO) for a specified duration (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Determine protein concentration of the lysates using a protein assay (e.g., BCA).

-

Denature protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities.

-

Experimental Workflow for Selectivity Profiling

The process of determining the target selectivity profile of a kinase inhibitor involves a multi-step approach, from initial screening to in-depth cellular characterization.

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

The representative mTOR inhibitor profiled in this guide demonstrates high potency and selectivity for mTOR, effectively inhibiting both mTORC1 and mTORC2 signaling pathways. Its favorable selectivity profile against other kinases, particularly PI3Ks, underscores its potential as a precise research tool and a candidate for further therapeutic development. The detailed experimental protocols provided herein offer a framework for the robust evaluation of this and other mTOR kinase inhibitors.

References

- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 2. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Dual-Edged Sword: A Technical Guide to the Upstream and Downstream Effects of mTOR Inhibitor-23 (Vistusertib/AZD2014)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular sequelae following treatment with a representative dual mTORC1/mTORC2 inhibitor, designated here as "mTOR inhibitor-23," with a specific focus on the well-characterized compound Vistusertib (AZD2014). This document details the upstream regulatory context of mTOR signaling, the downstream consequences of its inhibition, quantitative data from preclinical and clinical studies, and comprehensive experimental protocols for researchers investigating this critical pathway.

The mTOR Signaling Nexus: A Primer on Upstream Regulation

The mammalian Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates a multitude of environmental and intracellular cues, existing in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]

Upstream Activators of mTORC1 include:

-

Growth Factors: Insulin and other growth factors activate the PI3K-AKT pathway, which in turn phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/TSC2), a negative regulator of mTORC1.[2][3]

-

Amino Acids: The presence of amino acids, particularly leucine and arginine, signals to mTORC1 through the Rag GTPases, promoting its localization to the lysosomal surface where it can be activated.[2]

-

Cellular Energy Status: High cellular energy levels (high ATP:AMP ratio) prevent the activation of AMP-activated protein kinase (AMPK), an inhibitor of mTORC1.[1]

Upstream Activators of mTORC2 include:

-

Growth Factors: While less well understood than for mTORC1, growth factor signaling through the PI3K pathway is also implicated in the activation of mTORC2.[4]

Dysregulation of these upstream pathways, a common feature in many cancers, leads to aberrant mTOR signaling and contributes to uncontrolled cell growth and proliferation.[5]

Downstream Consequences of mTOR Inhibition

mTOR inhibitors are broadly classified into two categories: rapalogs (allosteric inhibitors of mTORC1) and ATP-competitive mTOR kinase inhibitors, which target the kinase domain of mTOR and thus inhibit both mTORC1 and mTORC2.[6][7] Vistusertib (AZD2014) falls into the latter category, providing a more comprehensive blockade of mTOR signaling.[8][9]

Downstream Effects of mTORC1 Inhibition:

-

Inhibition of Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Inhibition of mTORC1 leads to the dephosphorylation of S6K1 and the activation of 4E-BP1, resulting in a global reduction in protein synthesis and cell growth.[6]

-

Induction of Autophagy: Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[3] mTORC1 inhibition removes this repressive phosphorylation, leading to the induction of autophagy, a cellular self-degradation process.

Downstream Effects of mTORC2 Inhibition:

-

Inhibition of Cell Survival and Proliferation: mTORC2 is a key activator of the serine/threonine kinase AKT, phosphorylating it at serine 473.[10] This phosphorylation is crucial for full AKT activation, which in turn promotes cell survival and proliferation by inhibiting pro-apoptotic proteins and regulating cell cycle progression.[9] Dual mTORC1/mTORC2 inhibitors like Vistusertib prevent this critical AKT activation step.[6]

-

Cytoskeletal Organization: mTORC2 also plays a role in regulating the actin cytoskeleton through its phosphorylation of PKCα.[10]

The dual inhibition of both mTORC1 and mTORC2 by Vistusertib offers a therapeutic advantage over rapalogs by not only suppressing protein synthesis but also by preventing the feedback activation of AKT that can occur with mTORC1-only inhibition, a known mechanism of resistance.[7][9]

Quantitative Data Presentation

The following tables summarize the quantitative effects of Vistusertib (AZD2014) from preclinical and clinical studies.

Table 1: Preclinical Activity of Vistusertib (AZD2014)

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (mTOR kinase) | 2.81 nM | Cell-free assay | [11][12] |

| IC50 (p-S6 Ser235/236) | 210 nM | MDAMB468 cells | [12] |

| IC50 (p-AKT Ser473) | 78 nM | MDAMB468 cells | [12] |

| Tumor Growth Inhibition | Dose-dependent | MCF7 xenograft | [13] |

| p-AKT IC50 (in vivo) | 0.119 µM (total drug) | MCF7 xenograft | [12][13] |

| p-S6 IC50 (in vivo) | 0.392 µM (total drug) | MCF7 xenograft | [12][13] |

Table 2: Clinical Efficacy of Vistusertib (AZD2014) in Combination Therapies

| Cancer Type | Combination Agent | Endpoint | Value | Reference |

| HR+ Endometrial Cancer | Anastrozole | 8-week Progression-Free Rate | 67.3% (V+A) vs 39.1% (A) | [8][10] |

| Overall Response Rate | 24.5% (V+A) vs 17.4% (A) | [8][10] | ||

| Median Progression-Free Survival | 5.2 months (V+A) vs 1.9 months (A) | [8][10] | ||

| Glioblastoma (recurrent) | Temozolomide | 6-month Progression-Free Survival | 26.6% | [3] |

| Partial Response Rate | 8% | [3] | ||

| High-Grade Serous Ovarian Cancer | Paclitaxel | RECIST Response Rate | 52% | [14] |

| Median Progression-Free Survival | 5.8 months | [14] | ||

| Squamous Non-Small-Cell Lung Cancer | Paclitaxel | RECIST Response Rate | 35% | [14] |

| Median Progression-Free Survival | 5.8 months | [14] |

(V+A: Vistusertib + Anastrozole; A: Anastrozole alone)

Table 3: Pharmacodynamic Biomarker Modulation in a Clinical Study (Prostate Cancer)

| Biomarker | Change with Vistusertib Treatment | Percentage of Patients | Reference |

| p-4EBP1 | Reduced | 100% | [15] |

| p-S6 | Reduced | 67% | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of key mTOR downstream effectors such as S6, 4E-BP1, and AKT.[4][5][16]

1. Cell Culture and Treatment:

- Culture cells of interest in appropriate media and conditions.

- Seed cells and allow them to adhere overnight.

- Treat cells with desired concentrations of "mTOR inhibitor-23" (e.g., Vistusertib) or vehicle control for the specified duration.

2. Cell Lysis:

- Wash cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with periodic vortexing.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant containing the total protein.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit.

- Normalize all samples to the same protein concentration.

4. SDS-PAGE and Protein Transfer:

- Denature protein samples by boiling in Laemmli sample buffer.

- Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1, anti-p-AKT Ser473, anti-AKT) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

- Visualize the signal using a chemiluminescence imaging system.

- Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the corresponding total protein signal.

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of immunoprecipitated mTORC1 or mTORC2.[1][17][18][19]

1. Immunoprecipitation of mTOR Complexes:

- Lyse cells (e.g., HEK293T) in a CHAPS-containing lysis buffer to preserve the integrity of the mTOR complexes.[20]

- Incubate the cell lysate with an antibody targeting a specific component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) coupled to protein A/G beads.

- Wash the immunoprecipitates extensively to remove non-specific binding proteins.

2. Kinase Reaction:

- Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer.

- Add the test compound ("mTOR inhibitor-23") at various concentrations.

- Initiate the kinase reaction by adding a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, inactive AKT1 for mTORC2) and ATP.

- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

3. Analysis of Substrate Phosphorylation:

- Terminate the reaction by adding SDS-PAGE sample buffer.

- Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1, anti-phospho-AKT Ser473).

- Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Immunoprecipitation of mTOR Complexes

This protocol is for the isolation of intact mTORC1 and mTORC2 from cell lysates.[20][21][22][23]

1. Cell Lysis:

- Harvest cells and wash with ice-cold PBS.

- Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 0.3% CHAPS, and protease/phosphatase inhibitors) to maintain the interaction between mTOR and its binding partners.

2. Pre-clearing Lysate:

- Incubate the cell lysate with protein A/G agarose/sepharose beads for 30 minutes at 4°C to reduce non-specific binding.

- Centrifuge and collect the supernatant.

3. Immunoprecipitation:

- Incubate the pre-cleared lysate with an antibody specific for an mTORC1 component (e.g., anti-Raptor) or an mTORC2 component (e.g., anti-Rictor) overnight at 4°C with gentle rotation.

- Add protein A/G beads and incubate for an additional 1-3 hours at 4°C.

4. Washing and Elution:

- Pellet the beads by centrifugation and wash them multiple times with the CHAPS lysis buffer.

- Elute the immunoprecipitated complexes from the beads by boiling in SDS-PAGE sample buffer.

5. Analysis:

- Analyze the eluted proteins by Western blotting using antibodies against various components of the mTOR complexes (e.g., mTOR, Raptor, Rictor, GβL) to confirm the successful co-immunoprecipitation of the intact complexes.

Mandatory Visualizations

The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating an mTOR inhibitor.

Caption: mTOR signaling pathway and points of inhibition by a dual mTORC1/2 inhibitor.

Caption: Experimental workflow for evaluating an mTOR inhibitor.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. A phase I study of vistusertib (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Dramatic antitumor effects of the dual mTORC1 and mTORC2 inhibitor AZD2014 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase II study to assess the safety and efficacy of the dual mTORC1/2 inhibitor vistusertib in relapsed, refractory DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and Efficacy of the mTOR Inhibitor, Vistusertib, Combined With Anastrozole in Patients With Hormone Receptor−Positive Recurrent or Metastatic Endometrial Cancer: The VICTORIA Multicenter, Open-label, Phase 1/2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. icm.unicancer.fr [icm.unicancer.fr]

- 11. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Vistusertib (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 17. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 18. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]

- 23. academic.oup.com [academic.oup.com]

Irreversible mTOR Inhibition by mTOR Inhibitor-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of mTOR inhibitor-23, also known as DHM25, a selective, competitive, and irreversible covalent inhibitor of the mammalian target of rapamycin (mTOR). This document details the quantitative data associated with its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action within the mTOR signaling pathway.

Core Concepts

mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival. It functions as two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

mTOR inhibitor-23 (DHM25) is a novel benzopyran derivative designed to covalently bind to a nucleophilic amino acid within the ATP-binding pocket of mTOR, leading to its irreversible inhibition[1]. This covalent and irreversible mechanism offers the potential for prolonged target engagement and durable pharmacological effects. Preclinical studies have demonstrated its potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cells[1][2][3].

Data Presentation

The following tables summarize the key quantitative data regarding the in vitro efficacy of mTOR inhibitor-23 (DHM25).

| Table 1: In Vitro Kinase Inhibitory Activity of DHM25 | |

| Kinase | IC50 (nM) |

| mTOR | 203 |

| Other kinases (selection) | |

| PI3Kα | >10,000 |

| PI3Kβ | >10,000 |

| PI3Kδ | >10,000 |

| PI3Kγ | >10,000 |

| Akt1 | >10,000 |

| PDK1 | >10,000 |

Data sourced from Fouqué et al. (2015)[1]. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Table 2: Anti-proliferative Activity of DHM25 in Cancer Cell Lines | |

| Cell Line (Cancer Type) | IC50 (nM) |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 50 |

| MCF-7 (Breast Cancer) | Not specified |

| Other cell lines from the study | |

| CEM (Leukemia) | Data corrected, specific value not provided in abstract[4] |

Data for MDA-MB-231 sourced from overview of mTOR inhibitors referencing Fouqué et al.[1]. The IC50 value represents the concentration of DHM25 required to inhibit cell proliferation by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of mTOR inhibitor-23 (DHM25).

In Vitro mTOR Kinase Assay

This assay is designed to measure the direct inhibitory effect of DHM25 on mTOR kinase activity.

Methodology:

-

Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cellular lysates (e.g., from HEK293T cells) using an antibody against a component of the complex, such as Raptor.

-

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a reaction buffer containing ATP and a specific mTORC1 substrate, such as recombinant 4E-BP1 or S6K1.

-

Inhibitor Treatment: The kinase reaction is performed in the presence of varying concentrations of DHM25 or a vehicle control.

-

Detection of Substrate Phosphorylation: The level of substrate phosphorylation is quantified using methods such as Western blotting with phospho-specific antibodies or through radioisotope incorporation (e.g., [γ-³²P]ATP).

-

Data Analysis: The percentage of inhibition is calculated for each DHM25 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of DHM25 on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Triple-negative breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight[5][6].

-

Compound Treatment: The cells are treated with serial dilutions of DHM25 or a vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to determine the effect of DHM25 on the phosphorylation status of key proteins in the mTOR signaling pathway within intact cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are cultured and treated with DHM25 at various concentrations and for different time points.

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of DHM25 on protein phosphorylation.

In Vivo Antitumor Activity in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of DHM25 in a mouse xenograft model.

Methodology:

-

Cell Implantation: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice)[7][8].

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.

-

Drug Administration: DHM25 is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume[9][10].

-

Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy of DHM25 is determined by comparing the tumor growth and final tumor weights between the treatment and control groups.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mTOR signaling pathway and the mechanism of irreversible inhibition by mTOR inhibitor-23 (DHM25).

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Caption: Irreversible inhibition of mTOR by DHM25.

Experimental Workflow

Caption: Preclinical evaluation workflow for DHM25.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. HER3/Akt/mTOR pathway is a key therapeutic target for the reduction of triple-negative breast cancer metastasis via the inhibition of CXCR4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for mTOR Inhibitor-23 (DHM25) in In Vitro Cell Culture Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

mTOR inhibitor-23, also known as DHM25, is a selective, irreversible, and covalent inhibitor of the mammalian target of rapamycin (mTOR). As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a frequently activated kinase in various cancers, making it a key therapeutic target. DHM25 exerts its inhibitory effect by covalently binding to a nucleophilic amino acid residue within the ATP-binding pocket of mTOR. Preclinical studies have demonstrated its potent antitumor activity, particularly against triple-negative breast cancer cell lines.

These application notes provide detailed protocols for in vitro studies using mTOR inhibitor-23 to assess its effects on cancer cell lines. The included methodologies cover cell viability assays, western blotting for mTOR pathway analysis, and flow cytometry for cell cycle analysis.

Data Presentation

Note: The following quantitative data is illustrative and based on typical effective concentrations for mTOR inhibitors. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Table 1: Illustrative IC50 Values of mTOR Inhibitor-23 (DHM25) in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (nM) - 72h Incubation |

| MDA-MB-231 | Triple-Negative | 50 - 200 |

| MCF-7 | ER+, PR+/-, HER2- | 100 - 500 |

| SK-BR-3 | HER2+ | 75 - 300 |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay | Concentration Range (nM) | Incubation Time |

| Cell Viability (MTT/CCK-8) | 1 - 1000 | 24 - 72 hours |

| Western Blotting | 50 - 500 | 2 - 24 hours |

| Flow Cytometry (Cell Cycle) | 50 - 500 | 24 - 48 hours |

Mandatory Visualizations

Caption: mTOR Signaling Pathway and Inhibition by mTOR Inhibitor-23 (DHM25).

Caption: General Experimental Workflow for In Vitro Analysis.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of mTOR inhibitor-23 on cell viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

mTOR inhibitor-23 (DHM25)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a 2X serial dilution of mTOR inhibitor-23 in complete culture medium. A typical final concentration range would be 1 nM to 1000 nM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.

-

Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Western Blotting for mTOR Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins following treatment with mTOR inhibitor-23.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

mTOR inhibitor-23 (DHM25)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with mTOR inhibitor-23 at the desired concentrations (e.g., 50, 100, 250 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (Actin or GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effect of mTOR inhibitor-23 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

mTOR inhibitor-23 (DHM25)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure: 1.

Determining the IC50 of mTOR Inhibitor-23 in Cancer Cell Lines

Application Notes and Protocols

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for cancer therapy.[1][3] mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[4][5] Inhibition of the mTOR pathway can lead to cell cycle arrest and apoptosis, thereby impeding tumor growth.[5]

mTOR inhibitor-23 is a novel, potent, and selective inhibitor of the mTOR kinase. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of mTOR inhibitor-23 in various cancer cell lines. The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.[6] The protocols described herein utilize two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation: IC50 Values of mTOR Inhibitor-23

The following table summarizes the hypothetical IC50 values of mTOR inhibitor-23 in various cancer cell lines. This data should be generated by the user following the protocols detailed below.

| Cell Line | Cancer Type | Assay Used | Incubation Time (hours) | mTOR Inhibitor-23 IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 72 | [Insert experimental value] |

| A549 | Lung Cancer | MTT | 72 | [Insert experimental value] |

| U87 MG | Glioblastoma | CellTiter-Glo® | 48 | [Insert experimental value] |

| PC-3 | Prostate Cancer | CellTiter-Glo® | 48 | [Insert experimental value] |

| HCT116 | Colon Cancer | MTT | 72 | [Insert experimental value] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway and the general experimental workflow for IC50 determination.

Caption: The mTOR signaling pathway and the point of intervention by mTOR Inhibitor-23.

Caption: Experimental workflow for determining the IC50 of mTOR Inhibitor-23.

Experimental Protocols

Protocol 1: IC50 Determination using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

mTOR inhibitor-23

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a stock solution of mTOR inhibitor-23 in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[7]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of mTOR inhibitor-23.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[11]

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-